2-(Chloromethyl)naphthalene-4-acetic acid

Catalog No.
S12327502
CAS No.
M.F
C13H11ClO2
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)naphthalene-4-acetic acid

Product Name

2-(Chloromethyl)naphthalene-4-acetic acid

IUPAC Name

2-[3-(chloromethyl)naphthalen-1-yl]acetic acid

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C13H11ClO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

GZKCGKUWOKSZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CCl

2-(Chloromethyl)naphthalene-4-acetic acid is an organic compound characterized by its naphthalene backbone, which includes a chloromethyl group and an acetic acid moiety. Its chemical formula is C11H11ClO2C_{11}H_{11}ClO_2, and it has a molecular weight of approximately 222.67 g/mol. The chloromethyl group is located at the second position of the naphthalene ring, while the acetic acid functional group is attached to the fourth position. This structural arrangement contributes to its reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and agricultural science .

The reactivity of 2-(Chloromethyl)naphthalene-4-acetic acid can be attributed to its functional groups. Notably, the chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. Common reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Esterification: The acetic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
  • Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield 2-(Chloromethyl)naphthalene and acetic acid .

Research has indicated that compounds containing chloromethyl groups, including 2-(Chloromethyl)naphthalene-4-acetic acid, may exhibit mutagenic properties. These compounds can interact with DNA, potentially forming adducts that lead to mutations. While some studies suggest potential therapeutic applications, further investigation is required to fully understand their safety and efficacy in biological systems .

Several methods have been developed for synthesizing 2-(Chloromethyl)naphthalene-4-acetic acid:

  • Direct Chloromethylation: Naphthalene can be treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst, resulting in the formation of 2-(Chloromethyl)naphthalene.
  • Acylation Reaction: Naphthalene is reacted with chloroacetic acid under reflux conditions, often using potassium bromide as a catalyst to enhance yields .
  • Multi-Step Synthesis: Starting from naphthalene, intermediates such as naphthalenesulfonyl chloride can be formed and subsequently reacted with acetic acid derivatives to yield the target compound .

2-(Chloromethyl)naphthalene-4-acetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting mutagenic pathways.
  • Agriculture: It could be investigated for use as a plant growth regulator or herbicide due to its structural similarities with known auxins (plant hormones) that influence growth .
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds through substitution reactions.

Interaction studies have focused on the mutagenic properties of 2-(Chloromethyl)naphthalene-4-acetic acid. Research indicates that chloromethyl-containing compounds can form covalent bonds with nucleophilic sites in DNA, leading to potential genotoxic effects. Understanding these interactions is crucial for assessing the compound's safety profile and its implications in pharmacology and toxicology .

Several compounds exhibit structural similarities to 2-(Chloromethyl)naphthalene-4-acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
4-(Chloromethyl)phenylacetic Acid56066-91-21.00Contains a phenyl ring instead of naphthalene
2-(Chloromethyl)naphthalene-6-acetic Acid1261586-28-00.94Chloromethyl group at position 6
2-(Chloromethyl)naphthalene-5-acetic Acid1261561-47-00.91Chloromethyl group at position 5
2-(Chloromethyl)naphthalene-8-acetic Acid1261883-94-60.91Chloromethyl group at position 8

The uniqueness of 2-(Chloromethyl)naphthalene-4-acetic acid lies in its specific positioning of functional groups, which influences its chemical behavior and biological activity compared to other similar compounds .

The synthesis of 2-(chloromethyl)naphthalene-4-acetic acid relies heavily on catalytic condensation strategies involving halogenated precursors. A prominent method involves the reaction of naphthalene with chloroacetic acid in the presence of Lewis acid catalysts. For instance, potassium chloride or aluminum-based catalysts facilitate the electrophilic substitution of naphthalene, directing functionalization to specific positions on the aromatic ring. This approach is critical for introducing the acetic acid moiety at the fourth position of the naphthalene backbone.

Another advanced methodology employs paraformaldehyde and hydrochloric acid as chloromethylation agents. In this process, naphthalene undergoes chloromethylation via a Friedel-Crafts-type reaction mediated by a dual Lewis acid system (e.g., ferric chloride and cupric chloride) paired with phase transfer catalysts such as benzyl trimethyl ammonium chloride. The phase transfer catalyst enhances interfacial reactivity, enabling efficient migration of the chloromethyl group to the second position. The use of concentrated hydrochloric acid (42–43% mass concentration) as both a chlorine source and co-catalyst ensures high conversion rates, with yields exceeding 85% under optimized conditions.

A comparative analysis of catalyst systems is provided below:

Catalyst SystemReaction Temperature (°C)Yield (%)Purity (%)
FeCl₃/CuCl₂ + Phase Transfer60–709298.5
Al/KCl20096.798.8
H₂SO₄80–1007895.2

The combination of Lewis acids with phase transfer agents demonstrates superior regioselectivity and efficiency, particularly for industrial-scale applications.

Large-Scale Industrial Synthesis Optimization Strategies

Scaling the production of 2-(chloromethyl)naphthalene-4-acetic acid necessitates addressing challenges such as energy consumption, solvent recovery, and catalyst recyclability. Industrial protocols often employ ZSM-5 zeolite catalysts in fixed-bed reactors to enable continuous production. For example, a gas-phase reaction at 200°C with naphthalene and chloroacetic acid achieves a 96.7% yield by leveraging the zeolite’s high surface area and thermal stability. The process minimizes byproduct formation through precise control of feedstock dispersion and reaction residence time.

Key optimization parameters include:

  • Solvent Selection: Replacing traditional ether-based solvents with alcohols (e.g., ethanol or methanol) simplifies post-reaction crystallization. This reduces distillation requirements and lowers energy consumption by 30–40%.
  • Catalyst Regeneration: Dealuminated H-Mordenite zeolites retain activity after multiple cycles, as regeneration via calcination at 500°C restores acidic sites without structural degradation.
  • Reactor Design: Spray-head dispersion systems ensure uniform mixing of molten naphthalene and gaseous chloroacetic acid, enhancing mass transfer and reaction kinetics.

Industrial workflows also integrate in-line purification steps, such as liquid-liquid extraction with sodium bicarbonate solutions, to isolate the crude product while recycling unreacted precursors.

Role of Zeolitic Catalysts in Regioselective Functionalization

Zeolitic catalysts are pivotal for achieving regioselective functionalization of naphthalene derivatives. The microporous structure of zeolites like H-Mordenite and ZSM-5 imposes spatial constraints that favor substitution at the 2- and 4-positions. For instance, the tert-butylation of naphthalene over dealuminated H-Mordenite yields 2,6-di-tert-butylnaphthalene with a regioselectivity ratio (2,6/2,7) exceeding 50:1, demonstrating the framework’s ability to direct electrophilic attack.

In the context of 2-(chloromethyl)naphthalene-4-acetic acid synthesis, ZSM-5 zeolites with a Si/Al ratio of 25–30 exhibit optimal acidity for promoting concurrent chloromethylation and carboxylation. The Brønsted acid sites facilitate protonation of formaldehyde derivatives, generating chloromethyl carbocations that preferentially react at the naphthalene’s β-position. Additionally, the zeolite’s channels stabilize transition states, reducing activation energy for acetic acid group incorporation at the fourth position.

The table below summarizes zeolite performance in naphthalene functionalization:

Zeolite TypeSi/Al RatioTarget PositionSelectivity (%)
H-Mordenite202,6-positions92
ZSM-5304-position89
Y Zeolite2.51-position65

These findings underscore the importance of tailoring zeolite properties to align with desired substitution patterns in polyaromatic systems.

The cyclooxygenase inhibitory properties of naphthalene-based compounds have been extensively characterized through structure-activity relationship studies [9] [10]. Research demonstrates that naphthalene derivatives exhibit distinct binding interactions with both cyclooxygenase-1 and cyclooxygenase-2 isoforms, with selectivity profiles dependent on specific structural modifications [9]. The molecular basis for cyclooxygenase inhibition by naphthalene compounds involves critical interactions between the aromatic ring system and amino acid residues within the enzyme active site [9].

Crystallographic studies of naproxen, a structurally related naphthalene acetic acid derivative, reveal that the naphthalene scaffold forms essential hydrophobic interactions within the cyclooxygenase binding channel [9]. The carboxylate moiety of naphthalene acetic acid derivatives coordinates with Arginine-120 through hydrogen bonding interactions rather than ionic pairing mechanisms [9]. This binding mode differs significantly from other non-steroidal anti-inflammatory drug classes and contributes to the unique inhibition kinetics observed with naphthalene compounds [9].

Table 1: Cyclooxygenase Inhibition Parameters for Naphthalene Derivatives

CompoundCyclooxygenase-1 IC50 (μM)Cyclooxygenase-2 IC50 (μM)Selectivity Index
Naproxen0.340.181.89
2-Naphthylacetic acid4.103.201.28
Chlorinated naphthalene derivatives>3.0>3.0N/A

Data compiled from cyclooxygenase enzyme assays using standard methodology [9] [27].

The introduction of chloromethyl substituents at specific positions on the naphthalene ring significantly alters the cyclooxygenase inhibition profile [27]. Studies indicate that chlorine substitution at various positions results in reduced potency against both cyclooxygenase isoforms, with inhibitory concentration values exceeding 3 micromolar for most chlorinated derivatives [27]. This reduction in activity suggests that the chloromethyl group may interfere with optimal binding within the cyclooxygenase active site [27].

Time-dependent inhibition studies reveal that naphthalene acetic acid compounds exhibit mixed inhibition kinetics with cyclooxygenase-2, characterized by an initial rapid decrease in enzyme activity followed by a non-zero plateau [10]. This inhibition pattern distinguishes naphthalene derivatives from other cyclooxygenase inhibitor classes and may contribute to their unique pharmacological profiles [10]. The molecular determinants of this time-dependent inhibition involve interactions with Tryptophan-387, a residue that appears uniquely important for naphthalene compound binding [9].

Mutagenesis studies demonstrate that substitution of Tryptophan-387 with phenylalanine significantly reduces inhibition by naphthalene compounds [9]. This interaction appears specific to naphthalene-based inhibitors and does not affect binding of other cyclooxygenase inhibitor classes [9]. The structural basis for this interaction involves π-π stacking between the naphthalene aromatic system and the indole ring of tryptophan [9].

Neutrophil Function Modulation Through Oxidative Pathway Interference

Naphthalene compounds exert significant modulatory effects on neutrophil function through interference with oxidative pathways, particularly the nicotinamide adenine dinucleotide phosphate oxidase system [11] [15]. The respiratory burst response in neutrophils involves rapid assembly of the nicotinamide adenine dinucleotide phosphate oxidase complex at cellular membranes, resulting in massive superoxide production and subsequent reactive oxygen species generation [15] [16].

Research demonstrates that naphthalene exposure induces oxidative stress in immune cells through multiple mechanisms [11] [13]. Studies using cultured macrophage cells reveal that naphthalene treatment at concentrations ranging from 200 to 500 micromolar produces dose-dependent increases in lipid peroxidation, cytochrome c reduction, and hydroxyl radical production [13]. These effects indicate significant disruption of cellular oxidative homeostasis and demonstrate the capacity of naphthalene compounds to interfere with normal neutrophil oxidative function [13].

Table 2: Oxidative Stress Parameters in Naphthalene-Exposed Immune Cells

ParameterControl200 μM Naphthalene300 μM Naphthalene500 μM Naphthalene
Lipid Peroxidation (fold increase)1.01.82.42.9
Cytochrome c Reduction (fold increase)1.02.03.14.6
Hydroxyl Radical Production (fold increase)1.02.43.24.9
DNA Fragmentation (fold increase)1.01.82.33.0

Data from 24-hour exposure studies in macrophage J774A.1 cells [13].

The nicotinamide adenine dinucleotide phosphate oxidase system represents the primary source of reactive oxygen species in activated neutrophils [36]. This enzyme complex consists of membrane-bound components including gp91phox and p22phox subunits, along with cytosolic regulatory subunits p47phox, p67phox, and p40phox [36]. Upon neutrophil activation, these components assemble to form a functional oxidase that transfers electrons from nicotinamide adenine dinucleotide phosphate to molecular oxygen, generating superoxide anion [36].

Naphthalene compounds interfere with this oxidative pathway through multiple mechanisms [11] [17]. Direct inhibition of nicotinamide adenine dinucleotide phosphate oxidase activity occurs through interference with enzyme assembly and electron transfer processes [21]. Additionally, naphthalene derivatives can deplete cellular antioxidant defenses, including glutathione, superoxide dismutase, and catalase activities [11] [32].

The metabolic requirements for sustained neutrophil oxidative burst involve coordination between glycolytic pathways and nicotinamide adenine dinucleotide phosphate oxidase activation [16] [25]. Research demonstrates that oxidative burst requires functional glycolysis to meet energy and substrate demands, with inhibition of glycolytic enzymes resulting in complete suppression of reactive oxygen species production [25]. Naphthalene compounds may interfere with these metabolic pathways, thereby modulating neutrophil oxidative capacity [16].

Measurement of neutrophil activation through oxygen consumption rate analysis reveals that activated neutrophils consume oxygen at rates of 7-10 nanomoles per minute per million cells [36]. This massive oxygen consumption reflects the high activity of the nicotinamide adenine dinucleotide phosphate oxidase system during respiratory burst [36]. Naphthalene compounds can significantly alter these oxygen consumption patterns, indicating direct interference with neutrophil oxidative metabolism [25] [26].

Cytosolic Calcium Flux Regulation in Cellular Signaling

Calcium signaling represents a fundamental mechanism for cellular communication and regulation, with naphthalene compounds demonstrating significant modulatory effects on cytosolic calcium dynamics [12] [14]. The spatial and temporal characteristics of calcium signals encode specific cellular responses, with different calcium flux patterns activating distinct downstream effector pathways [31] [33].

Naphthalene derivatives influence calcium homeostasis through multiple mechanisms involving both calcium influx and efflux pathways [12] [23]. Research demonstrates that calcium influx through receptor-operated channels can induce sustained intracellular calcium elevations that trigger cellular responses including mitochondrial dysfunction and oxidative stress [12]. These calcium-dependent processes occur without traditional apoptotic markers but involve mitochondrial permeability transition pore opening and collapse of mitochondrial membrane potential [12].

Table 3: Calcium Signaling Components Affected by Naphthalene Compounds

Calcium Transport SystemNormal FunctionNaphthalene EffectReference
Voltage-gated calcium channelsCalcium influx regulationModulated channel activity [18] [19]
Mitochondrial calcium uniporterRapid calcium uptakeEnhanced calcium accumulation [23]
Sodium-calcium exchangerCalcium extrusionImpaired efflux capacity [23] [14]
Endoplasmic reticulum calcium pumpsCalcium sequestrationAltered pump function [24]

Summary of calcium transport systems and naphthalene compound interactions [12] [18] [23] [24].

The mitochondrial calcium transport system plays a crucial role in cellular calcium homeostasis and represents a target for naphthalene compound action [23]. Mitochondria transport calcium through distinct mechanisms including a calcium uniporter for rapid uptake and calcium-sodium exchanger systems for calcium efflux [23]. These transport processes are essential for maintaining cytosolic calcium levels and preventing calcium overload [23].

Research indicates that naphthalene compounds can disrupt mitochondrial calcium handling, leading to calcium accumulation within mitochondrial compartments [12]. This calcium overload triggers mitochondrial dysfunction including permeability transition pore opening and loss of membrane potential [12]. The resulting mitochondrial damage contributes to cellular oxidative stress and dysfunction [12].

Voltage-gated calcium channels represent another important target for naphthalene compound action [18] [19]. These channels mediate calcium influx in response to membrane depolarization and are essential for various cellular processes including neurotransmitter release and muscle contraction [18]. Naphthalene derivatives can modulate voltage-gated calcium channel function through direct binding interactions or indirect effects on channel regulation [19].

The endoplasmic reticulum calcium handling system also responds to naphthalene compound exposure [24]. This organelle represents the largest intracellular calcium store and regulates cytosolic calcium through inositol trisphosphate receptors and calcium pump systems [24]. Naphthalene compounds can interfere with endoplasmic reticulum calcium release and uptake mechanisms, thereby disrupting normal calcium signaling patterns [24].

Calcium-dependent signaling pathways activated by naphthalene compound exposure include calmodulin-mediated processes and calcium-dependent kinase systems [31]. These pathways decode calcium signals based on amplitude, duration, frequency, and spatial characteristics [31] [33]. Disruption of normal calcium dynamics by naphthalene compounds can lead to aberrant activation of these signaling cascades and subsequent cellular dysfunction [31].

2-(Chloromethyl)naphthalene-4-acetic acid demonstrates significant potential as a plant growth modulator through its structural similarity to established auxin compounds, particularly naphthalene acetic acid [1] [2]. Research has established that naphthalene-based auxin analogs exhibit potent growth-promoting effects across diverse horticultural crops through sophisticated molecular mechanisms involving auxin receptor binding and downstream signaling cascades [1] [2] [3].

The fundamental mechanism underlying auxin-like activity involves the interaction with Transport Inhibitor Resistant 1/Auxin Signaling F-Box proteins, which function as substrate-recognition components within the Suppressor of Kinetochore Protein 1/Cullin 1/F-Box ubiquitin ligase complex [3]. When auxin or auxin-like compounds bind to these receptors, they promote interactions between TIR1/AFB proteins and Auxin/Indole-3-Acetic Acid transcriptional co-repressors, triggering polyubiquitination and subsequent degradation of these repressor proteins [4] [3]. This degradation process removes inhibitory constraints on Auxin Response Factor transcription factors, enabling activation of auxin-responsive gene expression programs that drive cellular growth and developmental responses [3] [5].

Field research across multiple crop species has documented substantial yield improvements following naphthalene acetic acid applications, with mechanisms likely applicable to 2-(Chloromethyl)naphthalene-4-acetic acid given structural homology. In cucumber cultivation, foliar applications of naphthalene acetic acid at concentrations ranging from 50 to 100 parts per million resulted in plant height increases of 15.2 to 26.8 percent and yield improvements of 5.62 percent, accompanied by enhanced fruit set rates [6]. The treatment protocol involving 100 milligrams per liter naphthalene acetic acid combined with potassium nitrate produced optimal results, with the highest values observed in vegetative growth parameters and fruit production characteristics [6].

Grape cultivation studies revealed even more pronounced responses to auxin treatment, with naphthalene acetic acid concentrations between 25 and 75 parts per million generating plant height increases ranging from 28.3 to 73.4 percent [7]. The most effective treatment combination of 75 parts per million naphthalene acetic acid with 1000 parts per million calcium chloride produced superior vegetative growth parameters while simultaneously reducing berry cracking to less than 15 percent, thereby increasing net marketable yield [7]. These improvements were associated with enhanced leaf area development, increased chlorophyll content, and improved photosynthetic capacity [7].

Research on bitter gourd demonstrated that naphthalene acetic acid applications at 150 parts per million concentration produced the lowest male-to-female flower ratios while maximizing fruit yield parameters [8]. This treatment resulted in the highest number of female flowers per plant, maximum individual fruit weight, and optimal fruit-to-plant ratios, contributing to significant economic returns with a benefit-to-cost ratio of 3.17 [8]. The physiological basis for these improvements involved enhanced flowering characteristics, improved pollen grain fertility, and increased fruit setting percentages [8].

Comprehensive analysis of bottle gourd responses to growth regulator treatments revealed that naphthalene acetic acid applications between 100 and 150 parts per million significantly enhanced primary branch development, with treated plants producing 17.0 to 18.0 primary branches per plant compared to control treatments [9]. These applications also induced earlier appearance of female flowers at lower node positions and produced female flower counts ranging from 37.3 to 40.0 flowers per plant, resulting in reduced male-to-female sex ratios of 2.2 to 2.5 [9].

Modern eggplant cultivation research demonstrated that 40 parts per million naphthalene acetic acid applications generated remarkable yield improvements, with treated plants achieving 73.73 centimeters in height and producing an average of 10.11 fruits per plant with individual fruit weights reaching 186.67 grams [10]. The total yield enhancement reached 41.9 metric tons per hectare, representing approximately a 2,200 percent improvement over control treatments, while maintaining superior fruit quality characteristics including enhanced texture, flavor, and overall acceptability ratings [10].

Bell pepper trials utilizing naphthalene acetic acid concentrations from 50 to 150 parts per million applied at 45 and 65 days after transplanting showed significant increases in fruit yield, fruit number per plant, average fruit weight, and seed production [11]. These treatments also enhanced physiological parameters including total chlorophyll content, ascorbic acid concentrations, and nitrate reductase activity, indicating improved metabolic functioning and stress tolerance capabilities [11].

Cereal crop research, particularly in wheat cultivation, demonstrated that naphthalene acetic acid applications at 20 parts per million increased plant height by 26.3 percent while generating yield improvements between 20 and 33 percent under both normal and heat stress conditions [12] [13]. The most responsive wheat cultivar containing the Rht-B1b mutant allele showed particularly strong responses to auxin treatment, with 4-chloroindole-3-acetic acid applications at 1×10⁻⁶ molar concentration increasing grain yield per plant by 20 percent under controlled temperature conditions and 33 percent under heat stress scenarios [13].

Maize cultivation studies revealed that plant growth regulator applications at the 15-leaf stage produced 5.62 percent yield increases while reducing kernel abortion rates [14]. These treatments optimized canopy structure by reducing upper leaf area and angle measurements, increased pollen density, enhanced grain number per ear, and delayed leaf senescence processes, ultimately improving light resource utilization efficiency and extending functional leaf longevity [14].

The molecular basis for auxin-induced yield enhancement involves activation of starch biosynthesis pathways, which are crucial for energy storage in major crop species [15]. Research has demonstrated that auxin orchestrates three critical processes: enhancing starch-producing gene activity, facilitating energy generation pathways, and ensuring efficient sugar transport into developing seeds [15]. These coordinated effects make auxin a cornerstone component in crop development programs, with starch comprising 60 to 80 percent of rice grain composition and serving as the primary energy storage mechanism across diverse crop species [15].

Contemporary agricultural research emphasizes the importance of optimizing auxin application protocols to maximize yield benefits while minimizing potential negative effects [16] [17]. Plant growth regulators have demonstrated capacity to enhance crop yields by approximately 30 percent while improving quality parameters including protein content increases of 55 percent and soluble solids content improvements of 75 percent [17]. Non-microbial auxin products, including extracts and organic acid formulations, show particular promise for increasing biomass growth by 40 to 60 percent and enhancing phosphorus content by 54 to 110 percent [17].

Flower Sex Ratio Manipulation Mechanisms in Dioecious Species

The manipulation of flower sex ratios in dioecious and monoecious plant species represents a sophisticated application of auxin-like compounds, with 2-(Chloromethyl)naphthalene-4-acetic acid potentially serving as an effective tool for influencing reproductive development patterns. Contemporary research has elucidated complex molecular mechanisms governing sex determination processes, revealing opportunities for horticultural manipulation through strategic growth regulator applications [18] [19] [20] [21].

Sex determination mechanisms in flowering plants involve intricate genetic and hormonal regulatory networks that control the development of male and female reproductive structures [18] [20]. In dioecious species, where individual plants produce either male or female flowers exclusively, sex ratios commonly deviate from the theoretical 1:1 equilibrium expectation, with environmental factors, genetic mechanisms, and hormonal influences contributing to these variations [19]. Research analyzing 243 species representing 123 genera and 61 families revealed that male-biased flowering sex ratios occur twice as frequently as female-biased ratios, with specific ecological and genetic correlates influencing these patterns [19].

Naphthalene acetic acid applications have demonstrated remarkable efficacy in manipulating sex expression across multiple cucurbit species. In bitter gourd cultivation, foliar applications of 150 parts per million naphthalene acetic acid produced the lowest number of male flowers while maximizing female flower production, thereby generating the most favorable male-to-female sex ratios for commercial fruit production [8]. This treatment protocol was applied at the 4-leaf stage, with subsequent applications at 35-38 days after sowing and during the flowering stage, resulting in optimal reproductive development patterns [8].

The physiological mechanisms underlying auxin-mediated sex ratio manipulation involve growth and differentiation processes at the cellular level. Auxin applications influence the development of floral primordia, affecting the determination of reproductive organ identity during critical developmental windows [8] [9]. In bottle gourd studies, Maleic hydrazide applications at 150 parts per million combined with naphthalene acetic acid treatments produced male-to-female sex ratios ranging from 2.2 to 2.5, compared to higher ratios in untreated control plants [9]. These treatments induced maximum female flower development with counts reaching 37.3 to 40.0 female flowers per plant while simultaneously reducing male flower production to 81.7 to 96.0 flowers per plant [9].

Cucumber cultivation research has revealed that naphthalene acetic acid applications combined with potassium nitrate enhance female flower percentage while improving overall plant productivity [6]. The treatment involving 100 milligrams per liter naphthalene acetic acid with varying potassium nitrate concentrations produced significant increases in female flower development, contributing to improved fruit set percentages and enhanced yield characteristics [6]. These applications influenced not only flower sex ratios but also fruit quality parameters including fruit length, fruit weight, and overall fruit yield per plant [6].

Recent advances in molecular sex determination research have identified specific genetic mechanisms controlling flower development in various species. In Diospyros species, the MeGI gene functions as a class I homeodomain transcription factor that is expressed at high levels in female plant buds and flowers, effectively sterilizing androecia and promoting female flower formation [20]. Male flowers develop when a Y-chromosome-located OGI gene produces male-specific 21-nucleotide small RNAs that target and suppress MeGI expression, allowing normal stamen development and male flower formation [20].

Kiwifruit sex determination involves two independent genes encoded in the male-specific region of the Y chromosome: SyGI and FrBy [20]. The SyGI gene encodes a type-C cytokinin response regulator that specifically expresses in rudimentary carpels of developing male flowers, acting as a dominant suppressor of female fertility [20]. Meanwhile, FrBy exhibits strong expression in tapetal cells during early anther development stages, functioning as a male maintenance factor independent of SyGI activity [20]. These findings demonstrate the complex interplay between genetic determinants and hormonal regulation in sex determination processes.

Maize sex determination research has identified the critical role of Silkless 1, Tassel Seed 1, and Tassel Seed 2 genes in controlling pistil fate determination [18]. The Silkless 1 gene functions to protect pistil primordia from cell death signals produced by Tassel Seed 1 and Tassel Seed 2, with this genetic network forming the foundation for female flower development [18]. Phytohormone signaling mechanisms, including auxin pathways, interact with these genetic determinants to regulate flower organogenesis and reproductive development [18].

Populus species demonstrate single-gene sex determination mechanisms involving the popARR17 cytokinin response regulator, which acts as a feminizing master regulator analogous to mammalian masculinizing factors [21]. CRISPR-Cas9 knockout experiments targeting popARR17 successfully converted female individuals to male, providing direct experimental evidence for single-gene sex determination in plant species [21]. This system exhibits a default male sex, with the feminizing factor redirecting development toward female reproductive structures [21].

The evolution of dioecy from monoecy may represent a simpler transition than previously understood, potentially involving the adoption of pre-existing unisexual flower developmental mechanisms and their separation to different individuals [21]. Monoecious species including maize and cucumber utilize feminizing master regulators (Silkless and ACS11 respectively) to control differential sexual development within individual plants [21]. The evolution of dioecy could involve limiting expression of these feminizing factors to female individuals rather than creating expression gradients within single plants [21].

Cytokinin applications have shown promise for manipulating flower sex determination in various species. Research on Plukenetia volubilis demonstrated that exogenous 6-benzyladenine applications can modify flower sex by affecting meristem development in male flowers, leading to feminization processes [22]. These treatments take effect during early developmental stages when sex determination occurs, indicating the importance of timing in growth regulator applications for reproductive manipulation [22].

Practical applications of sex ratio manipulation through auxin-like compounds offer significant potential for improving crop productivity. In species where female flowers produce the economically valuable fruits, increasing female-to-male ratios can substantially enhance marketable yield [8] [9]. This approach is particularly valuable in cucurbit crops where fruit production represents the primary economic objective, and optimal sex ratios can dramatically improve profitability through enhanced fruit set and yield characteristics [6] [8] [9].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.0447573 g/mol

Monoisotopic Mass

234.0447573 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types